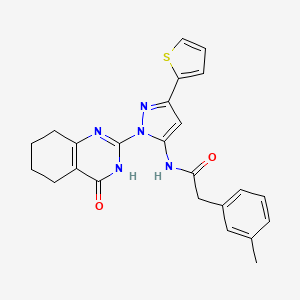
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, starting from basic building blocks like anthranilic acid and aryl isothiocyanates. A four-step process has been successfully employed to synthesize new derivatives with yields ranging from 29 to 31% (Nguyen et al., 2022). These synthesis processes are crucial for producing the compound in a pure form suitable for further study.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These techniques confirm the complex molecular architecture of pyrazole-acetamide derivatives, indicating a rich field of study for understanding the compound's interactions at the molecular level (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives, including reactions under various conditions, has been a subject of research to optimize synthesis methods and explore potential applications. For instance, nucleophilic substitution reactions have been employed to synthesize novel acetamide derivatives, showcasing the chemical versatility and reactivity of these compounds (Ramírez et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how the compound interacts in different environments and for its formulation in potential applications. These properties are typically determined experimentally through methods like X-ray crystallography and differential scanning calorimetry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for predicting the compound's behavior in biological systems or chemical processes. Studies on similar compounds have shown significant antimicrobial and cytotoxic activities, suggesting a wide range of potential applications in pharmaceuticals and chemical industries (Gul et al., 2017).
科学的研究の応用
Synthesis and Characterization of Related Compounds
Research has been conducted on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II). These studies have shown that the structure of these compounds can lead to different supramolecular architectures and significant antioxidant activity due to various hydrogen bonding interactions (Chkirate et al., 2019).
Another study focused on the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, showcasing the diverse potential of these compounds for further biological or chemical applications (Nguyen et al., 2022).
Biological Activities and Potential Applications
Novel 4(3H)-quinazolinone derivatives containing biologically active moieties such as thiazole, pyridinone, and chromene were synthesized, with some showing high to moderate activity against cells and significant activity against Aspergillus ochraceus Wilhelm, indicating their potential as antitumor and antifungal agents (El-bayouki et al., 2011).
A series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles were prepared and screened for antibacterial activity, highlighting the compound's role in developing new antimicrobial agents (Singh et al., 2010).
Development of Coordination Complexes
- The coordination complexes derived from similar pyrazole-acetamide derivatives exhibit distinct supramolecular architectures through hydrogen bonding, which can be harnessed in materials science for the development of novel materials with specific properties (Chkirate et al., 2019).
特性
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-15-6-4-7-16(12-15)13-22(30)26-21-14-19(20-10-5-11-32-20)28-29(21)24-25-18-9-3-2-8-17(18)23(31)27-24/h4-7,10-12,14H,2-3,8-9,13H2,1H3,(H,26,30)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFZCXYIKJPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

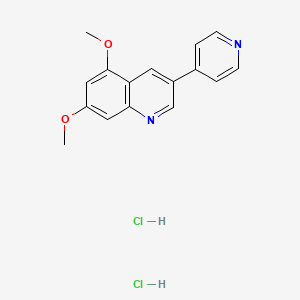
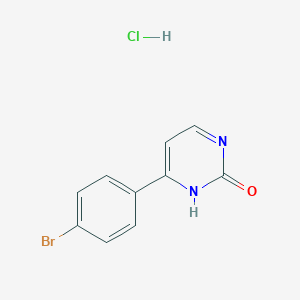
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
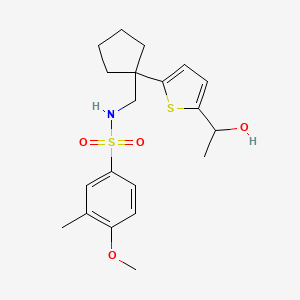

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)
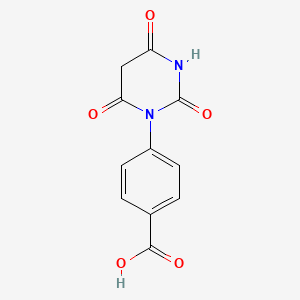

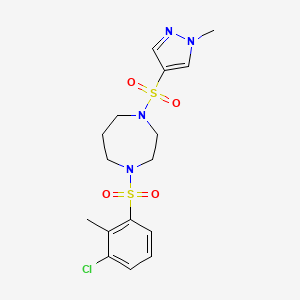

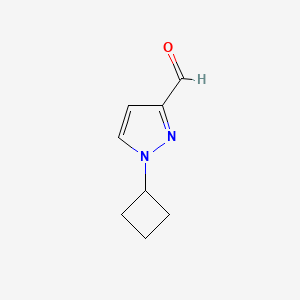
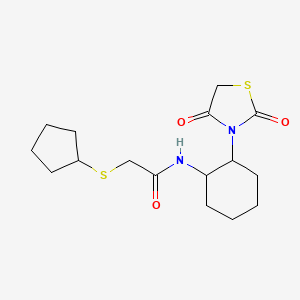
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
